N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . This compound is known for its unique structural features, including a trifluoroethoxy group and a methoxy group attached to a phenyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoroethoxy group but lacks the hydroxylamine functionality.
Sulfur Compounds: Compounds containing sulfur with similar oxidation states and reactivity.
2-[2-(Dimethylamino)ethoxy]ethanol: A compound with similar ether and hydroxyl functionalities but different overall structure.
Uniqueness
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine is unique due to its combination of trifluoroethoxy and methoxy groups attached to a phenyl ring, along with the hydroxylamine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCXHLWPPMDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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